Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C₁₆H₁₃N₃O₆ It is a derivative of benzoic acid and features both carbamoyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the 5-position.
Carbamoylation: The nitro-substituted methyl benzoate is then subjected to carbamoylation using 4-aminobenzamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of carbamoyl and nitro groups with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-carbamoylphenyl)benzoate
- Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate
Biological Activity
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
- Molecular Formula : C16H13N3O6
- Molecular Weight : 343.29 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Cholinesterase Inhibition : This compound has shown potential as an acetylcholinesterase (AChE) inhibitor. A study reported that derivatives similar to this compound exhibited IC50 values ranging from 1.60 to 311.0 µM against AChE and butyrylcholinesterase (BChE), indicating its capacity to enhance cholinergic signaling by preventing the breakdown of acetylcholine .
- Anticancer Activity : Nitrobenzoate derivatives, including this compound, have been investigated for their anticancer properties. They have been reported to inhibit tumor cell proliferation and angiogenesis, potentially through mechanisms involving the modulation of vascular endothelial growth factor (VEGF) pathways and tubulin polymerization .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Biological Activity | IC50 Values (µM) | Reference |
---|---|---|
AChE Inhibition | 36.05 | |
BChE Inhibition | 1.60 - 311.0 | |
Anticancer Activity | Not quantified | |
Angiogenesis Inhibition | Not quantified |
Cholinesterase Inhibition
In a comparative study, this compound was evaluated alongside established AChE inhibitors such as rivastigmine and galantamine. The results indicated that certain derivatives exhibited stronger inhibition than rivastigmine, suggesting a promising avenue for developing new treatments for Alzheimer's disease and other cholinergic dysfunctions .
Anticancer Mechanisms
Research has demonstrated that nitrobenzoate derivatives can suppress metastatic activity in cancer models. For instance, a study involving zebrafish models showed that these compounds could impair vascular development, which is crucial for tumor growth and metastasis . The ability to inhibit tubulin polymerization also suggests a mechanism for disrupting cancer cell division.
Properties
IUPAC Name |
methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c1-25-16(22)11-6-10(7-13(8-11)19(23)24)15(21)18-12-4-2-9(3-5-12)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYVXWRBZWWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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